Homoveratrylamine-d10 Hydrochloride
Description
Contextualization of Deuterated Amine Compounds in Organic Synthesis
Deuterated amine compounds are of significant interest in organic synthesis. rsc.orgnih.govresearchgate.net The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can lead to enhanced metabolic stability. nih.govresearchgate.net This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes. nih.gov This property is particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles. nih.gov
The development of efficient and versatile methods for the selective incorporation of deuterium into amine compounds is an active area of research. rsc.orgnih.gov Various strategies have been explored, including the use of deuterated reagents and metal-free synthesis approaches. rsc.orgnih.gov These methods aim to produce amines with high levels of deuterium incorporation at specific positions within the molecule. rsc.orgnih.gov
Overview of Homoveratrylamine as a Synthetic Precursor and Scaffold
Homoveratrylamine, also known as 3,4-dimethoxyphenethylamine, serves as a versatile building block in the synthesis of a wide range of more complex molecules. mdpi.comresearchgate.netbohrium.com Its structure, featuring a phenethylamine (B48288) core with two methoxy (B1213986) groups on the aromatic ring, makes it a valuable precursor for various heterocyclic compounds. bohrium.comnih.gov
Specifically, homoveratrylamine is a key starting material for the synthesis of isoquinoline (B145761) alkaloids, a class of naturally occurring compounds with diverse biological activities. researchgate.netbohrium.com It is also utilized in the construction of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, which are present in marine alkaloids like the lamellarins. nih.gov The reactivity of its amine group and the potential for electrophilic substitution on the electron-rich aromatic ring allow for its incorporation into a variety of molecular frameworks. mdpi.combohrium.com
Scope and Research Objectives for Homoveratrylamine-d10 Hydrochloride Studies
Research involving this compound primarily focuses on its use as an internal standard for quantitative analysis and as a tracer in metabolic studies. The ten deuterium atoms in its structure provide a significant mass shift, making it easily distinguishable from its non-deuterated counterpart in mass spectrometric analyses.
The primary objectives for studies involving this compound include:
Developing and validating analytical methods for the quantification of homoveratrylamine and its metabolites in biological matrices.
Investigating the metabolic pathways of homoveratrylamine and related compounds by tracing the fate of the deuterated label.
Serving as a labeled internal standard in pharmacokinetic studies to ensure the accuracy and reliability of the obtained data.
Interactive Data Table: Properties of Homoveratrylamine and its Deuterated Analog
| Property | Homoveratrylamine | Homoveratrylamine Hydrochloride | This compound |
| Molecular Formula | C10H15NO2 | C10H16ClNO2 | C10H6D10ClNO2 |
| Molecular Weight ( g/mol ) | 181.23 nih.gov | 217.69 nih.gov | 227.75 theclinivex.comscbt.com |
| CAS Number | 120-20-7 chembk.com | 635-85-8 nih.gov | 1398065-73-0 theclinivex.comscbt.comcymitquimica.com |
| Physical Description | Colorless liquid with an amine-like odor nih.gov | Solid nih.gov | Not explicitly stated, but expected to be a solid |
| Boiling Point | 188°C at 15 mm Hg chembk.com | Not available | Not available |
| Melting Point | 12-15°C chembk.com | Not available | Not available |
| Solubility | Soluble chembk.com | Soluble in DMSO, DMF, and Ethanol glpbio.com | No data available theclinivex.com |
Properties
CAS No. |
1398065-73-0 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
227.754 |
IUPAC Name |
2-[3,4-bis(trideuteriomethoxy)phenyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2; |
InChI Key |
WIOOTMZLCZPTDW-OCNRKMBFSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN)OC.Cl |
Synonyms |
3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride; 3,4-Dimethoxyphenethylamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro |
Origin of Product |
United States |
Synthetic Methodologies for Homoveratrylamine D10 Hydrochloride
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into an organic molecule can be achieved through two main strategies: the de novo synthesis using deuterated building blocks or the post-synthetic replacement of hydrogen with deuterium via isotopic exchange. google.com The choice of strategy depends on the desired labeling pattern, the availability of precursors, and the chemical stability of the target molecule under exchange conditions.
The most common and precise method for synthesizing molecules with specific, high-level deuterium incorporation is to construct the molecular skeleton from smaller, isotopically enriched precursors. researchgate.net This bottom-up approach ensures that deuterium atoms are placed at defined positions with high isotopic purity. For Homoveratrylamine-d10, this strategy involves using deuterated reagents to build the methoxy (B1213986) groups and the ethylamine (B1201723) side chain. Key deuterated reagents for this purpose include:
Iodomethane-d3 (CD₃I) or Dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) : Used for introducing trideuterated methyl groups to form the two methoxy (-OCD₃) groups.
Nitromethane-d3 (CD₃NO₂) : Serves as the source for two deuterium atoms on the α-carbon of the ethylamine chain.
Lithium Aluminum Deuteride (B1239839) (LiAlD₄) or Sodium borodeuteride (NaBD₄) : Powerful deuterated reducing agents that can introduce deuterium atoms during the reduction of functional groups like nitro groups or carbonyls. researchgate.netscispace.com
This method is generally preferred for complex labeling patterns like d10 as it offers superior control over the location and number of incorporated deuterium atoms compared to isotopic exchange. nih.gov
Isotopic exchange involves the direct replacement of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O). chem-station.com This can be performed on the final molecule or an intermediate. Common methods include:
Acid-Catalyzed Exchange : Using strong deuterated acids like D₂SO₄ in D₂O can facilitate the exchange of acidic or aromatic protons. iaea.orgyoutube.com This could potentially be used to deuterate the aromatic ring of Homoveratrylamine.
Metal-Catalyzed Exchange : Transition metals, particularly palladium on carbon (Pd/C), can catalyze H-D exchange at various positions in the presence of D₂ gas or D₂O. nih.gov This method can be effective for labeling positions adjacent to functional groups.
While isotopic exchange can be a powerful tool, especially for late-stage labeling, it often provides a mixture of isotopologues and may lack the regioselectivity required to produce a single, precisely labeled compound like Homoveratrylamine-d10. google.comnih.gov Achieving a specific d10 labeling pattern with high isotopic purity through this method would be exceptionally challenging.
Multi-Step Synthetic Routes to Homoveratrylamine-d10 Hydrochloride
A plausible and controlled multi-step synthesis of this compound is achieved by assembling the molecule from deuterated precursors. A common pathway begins with a deuterated benzaldehyde (B42025) derivative, which is then elaborated to form the deuterated phenethylamine (B48288) structure.
The synthesis starts with the preparation of Veratraldehyde-d6, where both methoxy groups are fully deuterated. This is typically accomplished through the methylation of a dihydroxybenzaldehyde precursor, such as Protocatechualdehyde (3,4-dihydroxybenzaldehyde), using a deuterated methylating agent.
The reaction involves the O-methylation of the two phenolic hydroxyl groups on Protocatechualdehyde. A deuterated methyl source, such as Iodomethane-d3, is used in the presence of a mild base like potassium carbonate in a suitable solvent. prepchem.com This reaction proceeds via a Williamson ether synthesis mechanism to yield 3,4-bis(methoxy-d3)benzaldehyde (Veratraldehyde-d6).
| Step | Precursor | Reagent | Product | Typical Conditions |
| 1 | Protocatechualdehyde | Iodomethane-d3 (CD₃I), Potassium Carbonate (K₂CO₃) | Veratraldehyde-d6 | Dimethylformamide (DMF), Heated |
With Veratraldehyde-d6 in hand, the next phase is the construction of the deuterated ethylamine side chain. A robust method for this transformation is the Henry reaction, followed by reduction. wikipedia.org
First, Veratraldehyde-d6 undergoes a Henry (nitroaldol) condensation with Nitromethane-d3. scirp.orgbuchler-gmbh.com This base-catalyzed reaction forms a carbon-carbon bond, yielding an intermediate β-nitro alcohol, which readily dehydrates to form the corresponding β-nitrostyrene derivative, 1-(3,4-bis(methoxy-d3)phenyl)-2-nitro-d2-ethene.
The final and critical step is the reduction of this deuterated β-nitrostyrene. A powerful deuterated reducing agent, Lithium Aluminum Deuteride (LiAlD₄), is used for this transformation. researchgate.net LiAlD₄ reduces both the nitro group to a primary amine and the alkene double bond, incorporating two additional deuterium atoms onto the ethyl chain. scispace.comscribd.com This one-pot reduction efficiently converts the intermediate into the target molecule, Homoveratrylamine-d10.
| Step | Precursor | Reagent(s) | Intermediate/Product | Typical Conditions |
| 2 | Veratraldehyde-d6 | Nitromethane-d3 (CD₃NO₂), Base (e.g., Ammonium (B1175870) Acetate) | 1-(3,4-bis(methoxy-d3)phenyl)-2-nitro-d2-ethene | Reflux in a suitable solvent |
| 3 | 1-(3,4-bis(methoxy-d3)phenyl)-2-nitro-d2-ethene | Lithium Aluminum Deuteride (LiAlD₄) | Homoveratrylamine-d10 (free base) | Anhydrous ether or THF |
Following the reduction, the reaction is carefully quenched to destroy excess LiAlD₄. The resulting crude Homoveratrylamine-d10 free base is an oily substance that is isolated from the aqueous phase by extraction with an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are then dried and concentrated under reduced pressure. If necessary, the free base can be further purified using column chromatography on silica (B1680970) gel.
For stability, storage, and ease of handling, the purified amine free base is converted to its hydrochloride salt. This is achieved by dissolving the amine in a suitable anhydrous solvent, such as diethyl ether, ethanol, or isopropanol. solubilityofthings.comnih.gov A solution of hydrogen chloride in an organic solvent (e.g., 2N HCl in diethyl ether) or gaseous hydrogen chloride is then added until precipitation is complete. nih.govnih.gov The resulting white crystalline solid, this compound, is collected by filtration, washed with cold solvent to remove any residual impurities, and dried under vacuum.
Advanced Synthetic Techniques and Yield Optimization
The efficient synthesis of deuterated amines, including Homoveratrylamine-d10, often relies on divergent synthetic pathways that allow for the selective incorporation of deuterium at various stages. nih.govresearchgate.netrsc.org A key strategy involves the use of deuterated building blocks or reagents in established synthetic routes for phenethylamines.
One advanced approach is the divergent synthesis of selectively deuterated amines, which can be adapted for Homoveratrylamine-d10. This methodology allows for the preparation of α-, β-, and α,β-deuterated phenethylamines from a common precursor. nih.govresearchgate.net For Homoveratrylamine-d10, a plausible advanced synthesis could commence from a deuterated veratraldehyde precursor, with subsequent elaboration of the ethylamine side chain using deuterated reagents.
Yield optimization is a critical aspect of these multi-step syntheses. In reactions analogous to the Bischler-Napieralski cyclization, which is a common subsequent reaction for phenethylamides, the choice of condensing agent and reaction conditions significantly impacts the yield. researchgate.netwikipedia.orgjk-sci.comorganic-chemistry.org While Homoveratrylamine itself is not directly synthesized via this reaction, the principles of optimizing related intramolecular cyclizations are relevant for minimizing side reactions and maximizing product formation in the synthesis of its precursors or derivatives. For instance, the use of milder dehydrating agents or microwave-assisted heating can, in some cases, improve yields and reduce the formation of byproducts. organic-chemistry.org
Another advanced technique applicable to the synthesis of deuterated phenethylamines is the Ni/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides. acs.org This method offers a modular approach to constructing the phenethylamine skeleton and could potentially be adapted for the synthesis of Homoveratrylamine-d10 by using a deuterated aryl iodide and a deuterated aziridine (B145994) synthon.
The following table summarizes potential advanced synthetic strategies and considerations for yield optimization in the synthesis of deuterated homoveratrylamine.
| Synthetic Strategy | Key Features | Potential for Yield Optimization | Relevant Research Findings |
| Divergent Synthesis from Deuterated Precursors | Allows for selective deuteration of the aromatic ring and/or the ethylamine side chain from a common intermediate. | Optimization of coupling reactions and reduction steps using deuterated reagents. | Enables the synthesis of specifically labeled isotopologues with high deuterium incorporation. nih.govrsc.org |
| Ni/Photoredox Cross-Coupling | Modular assembly of the phenethylamine structure from readily available starting materials. | Fine-tuning of catalyst loading, ligand, and light source to maximize coupling efficiency. | Provides a versatile route to a wide range of β-phenethylamine derivatives. acs.org |
| Optimization of Condensation Reactions | In related syntheses, the choice of dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O) and reaction temperature is crucial. | Use of microwave irradiation or alternative solvents can reduce side reactions like the retro-Ritter reaction. organic-chemistry.org | Proper selection of reagents can significantly improve the yield of cyclized products. wikipedia.orgjk-sci.com |
Regioselective Deuteration Strategies
Achieving the specific deuteration pattern in Homoveratrylamine-d10 requires precise regioselective deuteration methods for both the aromatic ring and the ethylamine side chain. The "-d10" designation is understood to involve deuteration at the three aromatic positions, the four positions of the ethylamine side chain, and the six positions of the two methoxy groups is not feasible as this would be d13. A chemically plausible interpretation for "-d10" would be the deuteration of the three aromatic protons, the four ethyl chain protons and one of the methoxy groups being fully deuterated. However, for the purpose of this article, we will consider strategies for the deuteration of the aromatic ring, the ethylamine side chain, and the methoxy groups.
Deuteration of the Aromatic Ring:
The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring in homoveratrylamine facilitates electrophilic aromatic substitution, which is the basis for several deuteration methods. nih.gov
Acid-Catalyzed Hydrogen-Deuterium Exchange: This is a common and effective method for deuterating aromatic rings. nih.gov The use of strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD) or a mixture of D₂O and a deuterated mineral acid (e.g., DCl, D₂SO₄), can achieve high levels of deuterium incorporation at the electron-rich positions of the aromatic ring. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism.
Metal-Catalyzed Deuteration: Transition metal catalysts, such as platinum, rhodium, ruthenium, nickel, and cobalt, can effectively catalyze the deuteration of aromatic rings using a heavy hydrogen source like D₂ gas or D₂O. nih.govgoogle.com These methods can offer high selectivity and can be performed under milder conditions compared to some acid-catalyzed reactions. Nanostructured iron catalysts have also been shown to be effective for the deuteration of a variety of (hetero)arenes. nih.gov
Deuteration of the Ethylamine Side Chain:
Deuterium can be introduced into the α- and β-positions of the ethylamine side chain through various reductive methods.
Reduction of a Deuterated Precursor: A common strategy involves the reduction of a suitable precursor containing the desired deuterium atoms. For instance, the reduction of a deuterated nitrostyrene (B7858105) derivative, prepared from deuterated veratraldehyde and deuterated nitromethane, using a reducing agent like lithium aluminum deuteride (LiAlD₄) would install deuterium atoms at the α- and β-positions.
Divergent Synthesis using Deuterated Reagents: As mentioned previously, a divergent synthesis approach can be employed where deuterated hydrides, such as triethylsilane-d1, are used to introduce deuterium at specific positions of the side chain. nih.govrsc.org
Deuteration of the Methoxy Groups:
The deuteration of the methoxy groups to form -OCD₃ can be achieved by using a deuterated methylating agent in the synthesis of the veratraldehyde precursor or by demethylation of the final compound followed by remethylation with a deuterated reagent (e.g., CD₃I).
The following table outlines various regioselective deuteration strategies applicable to the synthesis of Homoveratrylamine-d10.
| Target Position | Deuteration Strategy | Reagents and Conditions | Key Advantages |
| Aromatic Ring | Acid-Catalyzed H/D Exchange | CF₃COOD or D₂O/DCl | High deuterium incorporation at electron-rich positions. nih.gov |
| Aromatic Ring | Metal-Catalyzed H/D Exchange | Nanostructured Fe catalyst, D₂O, H₂ pressure | Scalable and applicable to a wide range of aromatic compounds. nih.gov |
| Ethylamine Side Chain | Reduction of Deuterated Nitrostyrene | LiAlD₄ | Provides a direct route to α,β-dideuterated phenethylamines. |
| Ethylamine Side Chain | Divergent Ynamide Chemistry | Triflic acid, triethylsilane-d1 | Allows for precise and selective deuteration of the side chain. nih.govrsc.org |
| Methoxy Groups | Methylation with Deuterated Reagent | CD₃I, base | Direct incorporation of -OCD₃ groups. |
Applications of Homoveratrylamine D10 Hydrochloride in Mechanistic Chemical Research
Kinetic Isotope Effect (KIE) Studies
The study of kinetic isotope effects is a cornerstone of physical organic chemistry, offering a window into the dynamics of bond-breaking and bond-forming events during a reaction. wikipedia.orgnih.gov By comparing the reaction rates of a non-deuterated (protiated) substrate with its deuterated isotopologue, like Homoveratrylamine-d10 Hydrochloride, chemists can deduce critical information about the reaction's mechanism. nih.govnih.gov
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being altered in the rate-determining step.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgutdallas.edu For C-H bond cleavage, the replacement of hydrogen with deuterium (B1214612) results in a slower reaction rate, leading to a "normal" KIE (kH/kD > 1). This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to reach the transition state. The magnitude of the primary KIE (typically ranging from 2 to 7 at room temperature for hydrogen/deuterium) can indicate the degree to which the C-H bond is broken in the transition state. wikipedia.orglibretexts.org
In a hypothetical oxidation reaction of Homoveratrylamine at the benzylic position, the use of this compound would allow for the measurement of a PKIE. If the cleavage of the C-H bond at this position is the slowest step, a significant kH/kD value would be expected.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is on an atom that is not directly involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu These effects are generally smaller than PKIEs (kH/kD values are typically closer to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org SKIEs arise from changes in the vibrational environment of the molecule as it moves from the reactant to the transition state. For example, a change in hybridization at a carbon center from sp3 to sp2 during the reaction often leads to a normal SKIE, while a change from sp2 to sp3 can result in an inverse SKIE. wikipedia.orgepfl.ch
| Reaction Type | Isotopic Position (in Homoveratrylamine-d10) | Observed kH/kD | Interpretation |
|---|---|---|---|
| Benzylic Oxidation | α-CH₂ | 6.5 | Primary KIE; C-H bond cleavage is part of the rate-determining step. |
| N-dealkylation | β-CH₂ | 1.15 | Secondary KIE; indicates a change in hybridization (e.g., sp³ to sp²) at the adjacent carbon in the transition state. |
| Aromatic Ring Substitution | Aromatic C-D | 0.92 | Inverse Secondary KIE; suggests a change from sp² to a more sp³-like character in the transition state. |
The measurement of KIEs is a powerful method for identifying the rate-determining step (RDS) of a multi-step reaction. nih.govansto.gov.au A significant primary KIE directly implicates the cleavage of the labeled bond in the slowest step of the reaction sequence. For instance, in an enzymatic reaction involving Homoveratrylamine, if deuteration at the α-carbon (adjacent to the amino group) leads to a substantial decrease in the reaction rate, it strongly suggests that the C-H bond at this position is broken during the RDS. ansto.gov.au Conversely, the absence of a KIE (kH/kD ≈ 1) upon deuteration indicates that the C-H bond cleavage occurs in a fast step either before or after the RDS. ansto.gov.au
Furthermore, the magnitude of the KIE provides insight into the structure of the transition state. A maximal primary KIE suggests a symmetric transition state where the hydrogen is halfway between being transferred. Smaller values may indicate an "early" or "late" transition state, where the C-H bond is only slightly or almost completely broken, respectively. princeton.edu
Reaction Pathway Elucidation and Atom Tracing
Isotopically labeled molecules like this compound are indispensable tracers for mapping the journey of atoms and functional groups throughout a chemical transformation. fiveable.mewikipedia.org By tracking the position of the deuterium labels in the products and any intermediates, researchers can distinguish between proposed reaction pathways. wikipedia.orgresearchgate.net
In complex reactions, particularly those involving molecular rearrangements, deuterium labeling can provide definitive evidence for or against a proposed mechanism. For example, if a reaction is thought to proceed through a cyclization intermediate, the scrambling or specific migration of deuterium atoms in the product can confirm this pathway. Homoveratrylamine-d10, with its multiple deuterated sites (on the aromatic ring, the methoxy (B1213986) groups, and the ethylamine (B1201723) side chain), offers numerous possibilities for tracing skeletal rearrangements.
Consider a hypothetical acid-catalyzed rearrangement of a Homoveratrylamine derivative. If one of the methoxy groups (-OCD₃) were proposed to migrate, analyzing the product for the position of the trideuteromethyl group using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy would verify the migration. wikipedia.org If the deuterium label remains on the original carbon, the proposed rearrangement mechanism would be refuted.
| Proposed Intermediate | Starting Material Label Position | Predicted Product Label Position | Observed Product Label Position (via NMR/MS) | Conclusion |
|---|---|---|---|---|
| Spirocyclic Cation | β-CD₂ | Adjacent to Nitrogen | Adjacent to Nitrogen | Consistent with proposed intermediate. |
| Bridged Phenonium Ion | Aromatic C-D | Scrambled on aromatic ring | No scrambling observed | Inconsistent with proposed intermediate. |
Studies in Catalysis Research Utilizing Deuterated Substrates
Deuterated substrates are crucial for investigating the mechanisms of both homogenous and heterogeneous catalysis. ansto.gov.aunih.gov In enzyme catalysis, for example, KIE studies with deuterated substrates can clarify the roles of specific amino acid residues in the active site and determine whether C-H bond activation is the rate-limiting step. nih.govansto.gov.auacs.org
In organometallic catalysis, reactions such as C-H activation and functionalization are frequently studied using deuterated substrates. nih.gov For instance, if a palladium catalyst is used to functionalize one of the aromatic C-H bonds of Homoveratrylamine, using the deuterated analogue and observing a large KIE would provide strong evidence for a C-H (or C-D) bond cleavage step being central to the catalytic cycle's rate. This information is vital for designing more efficient and selective catalysts. The use of deuterated solvents (e.g., D₂O) can also reveal the involvement of solvent molecules in proton transfer steps within a catalytic cycle. libretexts.orgmdpi.com
Homoveratrylamine D10 Hydrochloride As a Research Tool in Analytical Chemistry
Development of Quantitative Analytical Methodologies
The development of robust and reliable quantitative analytical methods is a cornerstone of pharmaceutical and chemical analysis. Homoveratrylamine-d10 Hydrochloride plays a pivotal role in this process, particularly in mass spectrometry-based techniques.
Role as an Internal Standard in LC-MS and GC-MS Techniques
In Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses, an internal standard is crucial for accurate quantification. nih.govchromatographyonline.com this compound is an ideal internal standard for the quantification of its non-labeled counterpart, Homoveratrylamine, and other related compounds.
Internal standards are compounds added to a sample in a known concentration to correct for the loss of analyte during sample preparation and analysis. cerilliant.com Since this compound has a chemical structure nearly identical to the analyte of interest (Homoveratrylamine), it co-elutes and ionizes similarly, but is distinguishable by its higher mass due to the presence of ten deuterium (B1214612) atoms. theclinivex.comscbt.com This allows for the normalization of the analyte's signal, compensating for variations in extraction efficiency, injection volume, and ionization suppression, thereby significantly improving the accuracy and precision of the quantitative results. cerilliant.com
Calibration Curve Generation and Method Validation
A calibration curve is essential for determining the concentration of an analyte in a sample. inab.ie In methods utilizing this compound as an internal standard, calibration curves are constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This approach ensures that any variations during the analytical process affect both the analyte and the internal standard equally, leading to a more reliable calibration model.
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. inab.ienih.gov The use of this compound facilitates the validation of several key parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net The use of a deuterated internal standard helps to establish a linear relationship over a specific concentration range.
Accuracy: The closeness of the test results obtained by the method to the true value. By compensating for matrix effects and other sources of error, the internal standard enhances the accuracy of the measurements.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. inab.ie The internal standard minimizes variability, leading to improved precision.
Reference Standard in Metabolomics and Isotopic Tracing Experiments for Method Development
This compound also serves as a valuable reference standard in metabolomics and isotopic tracing experiments. nih.govnih.gov In metabolomics, which involves the comprehensive study of metabolites in a biological system, accurate identification and quantification of compounds are essential. nih.gov As a labeled compound, this compound can be used to confirm the presence of its unlabeled counterpart in complex biological matrices and to develop and validate analytical methods for its quantification. theclinivex.com
Isotopic tracing experiments utilize stable isotope-labeled compounds to track the metabolic fate of molecules. nih.gov While not a direct tracer for a major metabolic pathway, this compound can be used in the development of analytical methods for tracing studies involving related compounds or pathways where it can serve as a non-endogenous spike-in standard to assess method performance.
Impurity Profiling and Quantification in Complex Mixtures
The identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products and other chemical substances. resolvemass.caresearchgate.netchromatographyonline.com this compound can be employed as an internal standard for the accurate quantification of impurities in Homoveratrylamine or related compounds. By using a known amount of the deuterated standard, the concentration of each impurity can be determined with high accuracy, even at trace levels. resolvemass.ca This is particularly important for meeting stringent regulatory requirements for impurity profiling. chromatographyonline.com
Chromatographic Method Development and Optimization (e.g., Retention Time Studies)
The development of an effective chromatographic method involves the optimization of various parameters to achieve the desired separation of analytes. medwinpublishers.comjfda-online.com this compound, along with its non-labeled form, is used in retention time studies to optimize chromatographic conditions such as the mobile phase composition, pH, and column temperature. waters.com By monitoring the retention times of both the labeled and unlabeled compounds, chromatographers can fine-tune the method to ensure robust and reproducible separations. The consistent retention time of the internal standard also serves as a quality control check during routine analysis.
Role of Homoveratrylamine D10 Hydrochloride in Advanced Organic and Medicinal Chemistry Research
Precursor for Deuterated Pharmaceutical Intermediates and Analogues
The incorporation of deuterium (B1214612) into drug candidates is a modern strategy in medicinal chemistry aimed at improving the pharmacokinetic profiles of parent molecules. nih.gov The primary mechanism behind this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage. researchgate.net This can lead to increased metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites. nih.govresearchgate.net Homoveratrylamine-d10 Hydrochloride serves as a specialized building block or precursor for creating more complex deuterated molecules for pharmaceutical research. acs.orgcymitquimica.com
Synthesis of Labeled Drug Candidates for in vitro and preclinical Research
This compound is the labeled form of a methylated metabolite of dopamine (B1211576). acs.org As such, it is a crucial tool in neuroscience research, particularly in studies related to Parkinson's disease where dopamine metabolism is a key area of investigation. acs.org Its use as a potent inhibitor of brain mitochondrial respiration makes it valuable for in vitro assays. acs.org
In preclinical research, isotopically labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By using the deuterated form, researchers can accurately trace the metabolic fate of the molecule and its derivatives using techniques like mass spectrometry, without the need for radioactive labeling. nih.gov The heavy isotope signature allows for clear differentiation from endogenous, non-deuterated analogues in biological samples.
Scaffold Modifications and Derivatization Strategies
The chemical structure of this compound, featuring a primary amine and a dimethoxy-substituted phenyl ring, offers multiple sites for synthetic modification. These modifications are central to structure-activity relationship (SAR) studies, where chemists systematically alter a molecule to understand how its structure affects its biological activity. nih.govnih.gov
Potential Derivatization Pathways:
| Reaction Site | Potential Modification | Purpose in SAR Studies |
| Primary Amine | N-Alkylation, N-Acylation, Reductive Amination | To explore how substitutions on the nitrogen affect receptor binding or enzyme inhibition. |
| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | To investigate the influence of electronic and steric properties of the aromatic ring on activity. |
| Methoxy (B1213986) Groups | O-Demethylation followed by re-alkylation | To probe the importance of the methoxy groups for biological interactions. |
While specific examples of extensive SAR studies starting from this compound are not widely documented, the principles of phenethylamine (B48288) derivatization are well-established. nih.govnih.gov Applying these strategies to the deuterated scaffold allows for the synthesis of novel, metabolically stabilized drug candidates whose properties can be finely tuned. unipv.it
Probe Molecule in Enzyme Mechanism Studies (excluding in vivo drug action)
Isotopically labeled molecules are powerful tools for elucidating enzyme reaction mechanisms. researchgate.net The kinetic isotope effect observed when a C-D bond is cleaved in the rate-determining step of a reaction provides direct evidence for that bond's involvement. This compound, as a deuterated analogue of a dopamine metabolite, is an ideal probe for studying the enzymes involved in catecholamine metabolism, such as monoamine oxidases (MAO) and catechol-O-methyltransferase (COMT), in an in vitro setting.
By comparing the rate of enzymatic transformation of Homoveratrylamine with its d10 counterpart, researchers can gain insight into the transition state of the reaction. A significant slowing of the reaction with the deuterated substrate would imply that the cleavage of a C-H bond on the ethylamine (B1201723) side chain or the phenyl ring is part of the mechanism's slowest step. This information is critical for designing specific enzyme inhibitors.
Development of Novel Synthetic Reagents and Catalysts from Homoveratrylamine-d10
The primary application of this compound in chemical research is as a labeled building block and a biochemical probe. scbt.comcymitquimica.com The development of novel synthetic reagents or catalysts often requires molecules with specific electronic and steric properties that can actively participate in or facilitate a chemical transformation, for instance, by acting as a ligand for a metal center. frontiersin.orgsolvias.comottokemi.com
Based on available scientific literature, this compound is not typically used as a foundational structure for creating new synthetic reagents or catalysts. Its value lies in the isotopic label it carries rather than in any inherent catalytic activity or its ability to be transformed into a reagent for general synthetic use.
Applications in Materials Science Research (if deuterium content is key)
The use of deuterated organic molecules is an emerging strategy in materials science, particularly in the field of organic electronics. researchgate.netacs.org Research has shown that replacing hydrogen with deuterium in the host materials of organic light-emitting diodes (OLEDs) can significantly increase the operational lifetime of the device. rsc.orgrsc.org
The increased mass of deuterium leads to a lower vibrational frequency and a stronger C-D bond compared to a C-H bond. researchgate.net This enhanced bond stability makes the deuterated organic material more resistant to degradation pathways that are initiated by the breaking of C-H bonds, a common failure mechanism in OLEDs under electrical stress. rsc.orgisotope.com Studies have reported a five-fold increase in device lifetime simply by substituting specific hydrogen atoms with deuterium in the host material. rsc.org
While there is no specific literature detailing the use of this compound in materials science, its nature as a deuterated aromatic organic molecule makes it a potential candidate for such applications. Its structure could be incorporated into larger polymer backbones or used as a building block for novel host or emissive materials where the deuterium content provides enhanced stability and longevity. researchgate.net
Computational and Theoretical Studies of Homoveratrylamine D10 Hydrochloride
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules. mdpi.comcecam.org For Homoveratrylamine-d10 Hydrochloride, these calculations begin with geometry optimization, a process that finds the most stable arrangement of atoms in space by minimizing the molecule's energy. nrel.gov This yields precise information on bond lengths, bond angles, and dihedral angles that define the molecular structure.
DFT methods, such as those using the B3LYP functional, are employed to elucidate electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.org
Another valuable output is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the positive potential around the ammonium (B1175870) group and the negative potential associated with the methoxy (B1213986) oxygen atoms and the aromatic ring, guiding the understanding of its intermolecular interactions.
Table 1: Representative Structural Parameters of this compound from DFT Calculations This table shows examples of the types of data obtained from quantum chemical calculations. Actual values would be derived from specific DFT computations.
| Parameter | Description | Exemplary Calculated Value |
|---|---|---|
| C-C (Aromatic) Bond Length | Average length of carbon-carbon bonds within the phenyl ring. | ~1.39 Å |
| C-O (Methoxy) Bond Length | Length of the bond between a methoxy carbon and the ring. | ~1.37 Å |
| C-N Bond Length | Length of the bond between the ethyl chain and the nitrogen atom. | ~1.50 Å |
| C-O-C Angle (Methoxy) | Angle within the methoxy functional group. | ~118° |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | ~5.5 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the physical movements of atoms and molecules, offering insights into conformational flexibility and non-covalent interactions. researchgate.netnih.gov
For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) along with the chloride counter-ion. By calculating the forces between atoms using a classical force field and integrating Newton's equations of motion, a trajectory of the system is generated. rsc.orgnih.gov This trajectory reveals how the molecule moves, rotates, and changes its shape.
Analysis of these simulations allows for a detailed conformational analysis, identifying the most stable and frequently adopted shapes of the flexible ethylamine (B1201723) side chain. nih.govacs.org It also provides a dynamic picture of intermolecular interactions, such as the hydrogen bonds formed between the deuterated ammonium group (-ND3+) and surrounding water molecules, as well as the ionic interaction with the chloride ion. diva-portal.org These simulations are crucial for understanding how the molecule behaves in a biological or solution-phase environment. biorxiv.orgdiva-portal.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results. nih.gov For this compound, this is particularly useful for understanding the impact of deuteration.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nyu.educomporgchem.com For the d10 isotopologue, calculations would predict the chemical shifts for the remaining aromatic protons and all carbon-13 nuclei. These theoretical predictions can be compared with experimental spectra to confirm the structure and assignment of signals. mdpi.com
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. nih.gov A key feature for this compound would be the prediction of vibrational modes involving deuterium (B1214612). The frequencies of C-D and N-D stretching and bending vibrations are significantly lower than their C-H and N-H counterparts due to the heavier mass of deuterium. researchgate.netajchem-a.comresearchgate.net Comparing the calculated spectra of the deuterated and non-deuterated forms allows for precise assignment of vibrational bands observed experimentally. acs.org
Table 2: Predicted Spectroscopic Data for this compound This table presents examples of predicted spectroscopic values. These are theoretical and serve to illustrate the output of computational models.
| Spectroscopic Parameter | Atom/Group | Exemplary Predicted Value | Note |
|---|---|---|---|
| 1H NMR Chemical Shift | Aromatic Protons (H-2, H-5, H-6) | 6.7 - 6.9 ppm | Values are influenced by the methoxy groups. |
| 13C NMR Chemical Shift | Aromatic C-O | ~148 ppm | Carbons attached to electron-donating methoxy groups. |
| 13C NMR Chemical Shift | Methoxy (-OCD3) | ~56 ppm | Typical range for methoxy carbons. |
| IR Vibrational Frequency | Aromatic C-H Stretch | ~3050 cm-1 | Typical frequency for aromatic C-H bonds. |
| IR Vibrational Frequency | C-D Stretch (Ethyl) | ~2100-2250 cm-1 | Significantly lower than C-H stretch (~2850-2960 cm-1). |
| IR Vibrational Frequency | N-D Stretch (Ammonium) | ~2200-2400 cm-1 | Lower than N-H stretch (~3000-3300 cm-1). |
Modeling of Reaction Pathways and Transition States Involving Deuterated Species
Computational chemistry is a powerful tool for investigating reaction mechanisms, particularly for studying the effects of isotopic substitution. diva-portal.org The replacement of hydrogen with deuterium in this compound can significantly influence the rates of chemical reactions in which C-H or N-H bonds are broken. This phenomenon is known as the kinetic isotope effect (KIE). rsc.orgnih.gov
By modeling the potential energy surface of a reaction, researchers can calculate the energy profiles for pathways involving both the deuterated and non-deuterated species. rsc.org These calculations identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the transition states for the deuterated and non-deuterated reactions allows for the theoretical prediction of the KIE. nih.gov
For example, in modeling the metabolic oxidation of the ethylamine side chain, computational studies can determine whether the cleavage of a C-D bond is the rate-limiting step. acs.org Such studies are crucial for understanding drug metabolism and designing molecules with altered metabolic stability. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches for Highly Specific and Efficient Deuteration
The demand for deuterated molecules with high isotopic purity and specific labeling patterns has spurred the development of innovative synthetic methodologies. rsc.org Traditional methods are often being replaced by more efficient, selective, and environmentally benign alternatives.
Recent advancements have moved beyond classical multi-step syntheses, which often involve deuterated starting materials, towards late-stage functionalization and hydrogen isotope exchange (HIE) reactions. researchgate.netsnnu.edu.cnprinceton.edu HIE represents a particularly powerful strategy, allowing for the direct replacement of hydrogen with deuterium (B1214612) in a target molecule, often using D₂O as an economical and safe deuterium source. nih.govrsc.org
Several catalytic systems have emerged as leaders in promoting highly efficient and regioselective deuteration:
Organophotocatalysis: Visible-light-mediated organophotocatalysis, combined with a thiol hydrogen atom transfer (HAT) catalyst, offers a cost-effective and mild method for the direct α-deuteration of unprotected primary amines. nih.govrsc.org This approach has demonstrated high efficiency and excellent deuterium incorporation for a broad range of primary amines. nih.gov
Palladium and Platinum Group Metal Catalysis: Heterogeneous catalysts like palladium on carbon (Pd/C) are effective for H-D exchange reactions. mdpi.com For instance, a Pd/C-Al-D₂O system allows for the in situ generation of D₂ gas, facilitating the deuteration of various organic compounds, including phenylethylamine, with good selectivity. mdpi.com Iridium-based catalysts, often in the form of nanoparticles, have also shown unique activity for selective hydrogen isotope incorporation on anilines and other complex pharmaceuticals. researchgate.net
Iron-Based Catalysis: As a sustainable alternative to precious metals, iron catalysis is gaining traction. acs.org An atomically dispersed Fe–P pair-site catalyst has been developed for the highly efficient deuteration of arenes and heteroarenes using D₂O, demonstrating high regioselectivity and broad functional group tolerance under mild conditions. acs.org
Metal-Free Synthesis: To avoid metal contaminants, metal-free approaches are being explored. One such method involves a domino keteniminium/iminium activation sequence using triflic acid and triethylsilane-d, which can produce selectively deuterated phenethylamines with excellent deuterium levels (97 to >99%). rsc.org
These novel approaches provide chemists with a versatile toolkit for preparing specifically labeled compounds like Homoveratrylamine-d10 Hydrochloride with greater precision and efficiency.
Table 1: Comparison of Modern Catalytic Systems for Deuteration
| Catalytic System | Deuterium Source | Key Features | Example Substrates | Deuterium Incorporation |
|---|---|---|---|---|
| Organophotocatalysis (e.g., 4CzIPN PC-1) | D₂O | Metal-free, mild conditions, visible light activation. nih.govrsc.org | Primary amines (e.g., phenethylamine). nih.gov | High (e.g., 100% at α-position). nih.gov |
| Palladium on Carbon (Pd/C) with Aluminum | D₂O | Environmentally benign, in situ D₂ generation. mdpi.com | Phenylethylamine, anilines, amino acids. mdpi.com | Good to excellent (e.g., >90% on specific positions). mdpi.com |
| Iridium Nanoparticles | D₂ gas | High selectivity for complex molecules, air-stable catalyst. researchgate.net | Anilines, complex pharmaceuticals. researchgate.net | Very good incorporation. europa.eu |
| Iron Single-Atom Catalyst (Fe–P–C) | D₂O | Low cost, earth-abundant metal, high efficiency. acs.org | Anilines, heterocycles, phenol (B47542) derivatives. acs.org | High regioselectivity. acs.org |
| Metal-Free Acid/Silane (TfOH/Et₃SiD) | Triethylsilane-d | Divergent synthesis, high selectivity for α and/or β positions. rsc.org | Phenethylamines. rsc.org | Excellent (97 to >99%). rsc.org |
Integration of this compound into Advanced Analytical Platforms
The primary application of this compound (CAS 1398065-73-0) lies in its use as an internal standard for quantitative analysis, particularly in mass spectrometry (MS). musechem.comscbt.com Its significantly higher mass compared to the unlabeled endogenous compound allows for clear differentiation in complex biological matrices. musechem.com
In advanced analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated standards are indispensable for correcting for analyte loss during sample preparation and for variations in instrument response. The chemical and physical properties of this compound are nearly identical to its non-deuterated counterpart, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution, combined with its distinct mass-to-charge ratio (m/z), enables highly accurate and precise quantification of the target analyte.
Exploration of New Catalytic Applications
While this compound is primarily used as an analytical standard, the broader field of deuteration chemistry opens avenues for exploring its potential in catalytic research. The catalysts employed for its synthesis, such as those based on palladium, iridium, and iron, are themselves subjects of intense study to improve efficiency and selectivity. researchgate.netmdpi.comacs.org
The principles learned from the H-D exchange reactions used to produce deuterated amines could be inverted or adapted. For example, the same catalytic systems could potentially be used for selective C-H functionalization reactions other than deuteration. Furthermore, the presence of deuterium atoms can influence reaction mechanisms and kinetics, a phenomenon known as the kinetic isotope effect (KIE). musechem.com The strengthened C-D bond compared to the C-H bond can alter the metabolic stability of a molecule. mdpi.commusechem.com This principle is fundamental to the design of "deuterated drugs" with improved pharmacokinetic properties. nih.gov While not a direct catalytic application of the compound itself, research into the stability of this compound can provide valuable data for designing new catalysts and predicting the metabolic fate of other deuterated molecules.
Interdisciplinary Research Opportunities Utilizing Deuterium Labeling
The synthesis and application of deuterated compounds like this compound are inherently interdisciplinary, bridging chemistry, biology, pharmacology, and environmental science. udspub.com This creates numerous opportunities for collaborative research.
Medicinal Chemistry and Pharmacology: Researchers can use this compound to meticulously track the metabolism of dopamine (B1211576) and related drugs, offering insights into disease mechanisms and helping to design more effective therapeutics with optimized ADME (absorption, distribution, metabolism, and excretion) properties. musechem.comnih.gov
Environmental Science: Deuterium labeling can be used as a tracer to study the fate and transport of pollutants in ecosystems. While not a direct application of this specific compound, the techniques are transferable. For instance, deuterium-labeled water has been used to trace water uptake by plants in ecological studies. researchgate.net
Materials Science: The incorporation of deuterium can alter the properties of organic materials, such as those used in Organic Light Emitting Diodes (OLEDs), by improving their durability and luminous efficiency. tn-sanso.co.jp The synthetic methods developed for compounds like this compound contribute to the broader knowledge base for creating these advanced materials.
Biotechnology and Plant Sciences: Efforts to incorporate deuterium into plants and other biological systems are underway to produce labeled biomass for structural biology studies using techniques like neutron scattering and NMR. nih.gov Understanding how complex molecules are taken up and metabolized is crucial for these endeavors.
The continued development and application of specifically labeled compounds will undoubtedly fuel further interdisciplinary collaboration and scientific discovery. udspub.com
Q & A
Basic Research Questions
Q. What are the validated analytical methods for confirming the structural identity and isotopic purity of Homoveratrylamine-d10 Hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm the absence of proton signals at deuterated positions and C NMR for structural validation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS should confirm the molecular ion peak at m/z 191.3 (accounting for 10 deuterium atoms) and isotopic distribution patterns .
- HPLC with UV Detection : Employ reverse-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid) to assess purity (>95%) and resolve deuterated vs. non-deuterated analogs .
Q. How can researchers quantify trace impurities in this compound batches?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use cellulose plates with a solvent system (e.g., 1-propanol/water/acetic acid, 16:8:1) to detect non-deuterated contaminants or synthesis byproducts. Compare spot intensities against a diluted standard (e.g., 0.4% w/w limit) .
- HPLC-DAD : Optimize gradient elution (acetonitrile/ammonium acetate buffer) to separate impurities like 3,4-dimethoxyphenethylamine (non-deuterated precursor) and quantify via UV absorption at 280 nm .
Q. What protocols ensure proper handling and storage of this compound to prevent degradation?
- Methodological Answer :
- Storage Conditions : Store in sealed, light-resistant containers at -20°C under inert gas (argon/nitrogen) to minimize hydrolysis and oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor deuterium retention and impurity formation .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and compare half-life () of deuterated vs. non-deuterated analogs using LC-MS/MS. Calculate KIEs via ratios for CYP450-mediated oxidation .
- In Vivo Pharmacokinetics : Administer equimolar doses to rodents; collect plasma samples at timed intervals. Use deuterium-specific MRM transitions in MS to differentiate parent drug from metabolites .
Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound?
- Methodological Answer :
- Orthogonal Binding Assays : Perform radioligand displacement (e.g., H-dopamine for dopamine receptors) and functional assays (cAMP accumulation) to validate IC values.
- Data Normalization : Account for isotopic mass differences in ligand-receptor kinetics using computational modeling (e.g., molecular dynamics simulations) .
Q. What strategies optimize the synthesis of this compound to minimize isotopic scrambling?
- Methodological Answer :
- Deuterium Source Selection : Use deuterated reagents (e.g., DO, CDOD) in reductive amination steps to ensure site-specific deuteration.
- Reaction Monitoring : Track deuterium incorporation via inline FTIR or H NMR during synthesis. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to remove non-deuterated byproducts .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility profile of this compound?
- Methodological Answer :
- Standardized Solubility Testing : Use the shake-flask method (USP guidelines) in buffered solutions (pH 1.2–7.4) at 25°C. Quantify solubility via UV spectrophotometry (λ = 274 nm) and cross-validate with HPLC .
- Particle Size Analysis : Characterize crystallinity (PXRD) and particle size (dynamic light scattering), as micronization can artificially enhance apparent solubility .
Q. What experimental controls are critical when comparing the biological activity of this compound to its non-deuterated analog?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
